molecular formula C12H14N2O6 B1473775 Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate CAS No. 1381944-43-9

Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate

Cat. No. B1473775
M. Wt: 282.25 g/mol
InChI Key: LHVJHRILVDYQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate” is a chemical compound. However, there is limited information available about this specific compound. A similar compound, “Methyl 4-[N-benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate”, has been identified1. This compound has a molecular weight of 293.361.



Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of “Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate”. However, a related compound, “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate”, has been synthesized and characterized2.



Molecular Structure Analysis

The molecular structure of “Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate” is not readily available. However, a related compound, “Methyl 4-((2-ethoxy-2-oxoethyl)amino)benzoate”, contains 32 bonds in total, including 17 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ester, and 1 aromatic secondary amine3.



Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate” are not available in the literature. However, compounds with similar structures have been used in Suzuki–Miyaura coupling reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate” are not readily available. However, “Methyl 4-[N-benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate” has a molecular weight of 293.361.


Scientific Research Applications

Application 1: Synthesis of 1,2,4-Triazole Derivatives

  • Summary of the Application: This compound is used as a starting material in the synthesis of fused and non-fused 1,2,4-triazole derivatives .
  • Methods of Application: The ethyl ester groups in the compound are transformed into hydrazide groups, then into 4-amino-5-mercapto-4H-1,2,4-triazol-3-yl groups using both microwave-assisted and conventional methods .
  • Results or Outcomes: The synthesized compounds were evaluated for their antimicrobial, anti-lipase, and antiurease activities .

Application 2: Synthesis of N-Boc Piperazine Derivatives

  • Summary of the Application: Derivatives of N-Boc piperazine, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
  • Methods of Application: The synthesis involves various chemical transformations and characterizations, including FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .
  • Results or Outcomes: The synthesized compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Application 3: Synthesis of 2-Hetarylmethyl-4-(4-Hetarylphenyl)-5-Methyl-2,4-Dihydro-3H-1,2,4-Triazol-3-One Derivatives

  • Summary of the Application: This compound is used as a starting material in the synthesis of fused and non-fused 1,2,4-triazole derivatives .
  • Methods of Application: The ethyl ester groups in the compound are transformed into hydrazide groups, then into 4-amino-5-mercapto-4H-1,2,4-triazol-3-yl groups using both microwave-assisted and conventional methods .
  • Results or Outcomes: The synthesized compounds were evaluated for their antimicrobial, anti-lipase, and antiurease activities .

Application 4: Synthesis of N-Boc Piperazine Derivatives

  • Summary of the Application: Derivatives of N-Boc piperazine, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
  • Methods of Application: The synthesis involves various chemical transformations and characterizations, including FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .
  • Results or Outcomes: The synthesized compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Application 5: Synthesis of 2-Hetarylmethyl-4-(4-Hetarylphenyl)-5-Methyl-2,4-Dihydro-3H-1,2,4-Triazol-3-One Derivatives

  • Summary of the Application: This compound is used as a starting material in the synthesis of fused and non-fused 1,2,4-triazole derivatives .
  • Methods of Application: The ethyl ester groups in the compound are transformed into hydrazide groups, then into 4-amino-5-mercapto-4H-1,2,4-triazol-3-yl groups using both microwave-assisted and conventional methods .
  • Results or Outcomes: The synthesized compounds were evaluated for their antimicrobial, anti-lipase, and antiurease activities .

Application 6: Synthesis of N-Boc Piperazine Derivatives

  • Summary of the Application: Derivatives of N-Boc piperazine, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
  • Methods of Application: The synthesis involves various chemical transformations and characterizations, including FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .
  • Results or Outcomes: The synthesized compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Safety And Hazards

The safety and hazards associated with “Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate” are not known. However, the Material Safety Data Sheet (MSDS) for a related compound, “Methyl 4-[N-benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate”, is available1.


Future Directions

Given the limited information available on “Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. This would provide a more comprehensive understanding of this compound and its potential applications.


properties

IUPAC Name

methyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-3-20-11(15)7-13-9-5-4-8(12(16)19-2)6-10(9)14(17)18/h4-6,13H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVJHRILVDYQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743036
Record name Methyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate

CAS RN

1381944-43-9
Record name Methyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-((2-ethoxy-2-oxoethyl)amino)-3-nitrobenzoate

Citations

For This Compound
1
Citations
J Qi, H Dong, J Huang, S Zhang, L Niu, Y Zhang… - European Journal of …, 2018 - Elsevier
A series of novel N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxy- lic acid derivatives were synthesized and evaluated for their biological activities. Among all synthesized …
Number of citations: 24 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.